molecular formula C12H14N4O3 B11487073 methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate

methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate

Cat. No.: B11487073
M. Wt: 262.26 g/mol
InChI Key: BDUWHQGPGMGDQC-UHFFFAOYSA-N
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Description

Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a pyrimidine moiety and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves the esterification of the pyrazole carboxylic acid with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-5-hydroxy-1H-pyrazole
  • 1-(4,6-Dimethylpyrimidin-2-yl)-5-hydroxy-3-phenyl-1H-pyrazole
  • 1-(4,6-Dimethylpyrimidin-2-yl)-5-hydroxy-3-ethyl-1H-pyrazole

Uniqueness

Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a pyrazole core and a methyl ester group makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-[2-(4,6-dimethylpyrimidin-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C12H14N4O3/c1-7-4-8(2)14-12(13-7)16-10(17)5-9(15-16)6-11(18)19-3/h4-5,15H,6H2,1-3H3

InChI Key

BDUWHQGPGMGDQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C=C(N2)CC(=O)OC)C

Origin of Product

United States

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